3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)propanoic acid
Description
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)propanoic acid (CAS: 154775-43-6) is a Boc-protected piperidine derivative with a propanoic acid side chain. Its molecular formula is C₁₃H₂₃NO₄ (MW: 257.33 g/mol), and it is commonly used as a synthetic intermediate in medicinal chemistry and organic synthesis . The tert-butoxycarbonyl (Boc) group protects the piperidine nitrogen, enabling selective functionalization of other reactive sites during multi-step syntheses. Key properties include:
- IR Spectra: Strong C=O stretches at 1735 cm⁻¹ (ester) and 1695 cm⁻¹ (carboxylic acid) .
- Synthesis: Prepared via hydrolysis of ethyl 3-[1-(tert-butoxycarbonyl)-4-piperidyl]propanoate in ethanol and NaOH, yielding 97% purity .
- Applications: Used in anticancer agent synthesis (e.g., CW series inhibitors) and photoinduced functionalization reactions .
Properties
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-8-6-10(7-9-14)4-5-11(15)16/h10H,4-9H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZDPNBLQJCKNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154775-43-6, 154375-43-6 | |
| Record name | 3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 154375-43-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)propanoic acid (commonly referred to as Boc-piperidine propanoic acid) is a compound that has garnered attention in medicinal chemistry due to its structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.
Molecular Formula : C13H23NO4
Molecular Weight : 257.33 g/mol
CAS Number : 154775-43-6
IUPAC Name : this compound
The biological activity of Boc-piperidine propanoic acid is largely attributed to its ability to interact with various biological targets, particularly in the context of drug development. The compound is recognized for its role as a building block in the synthesis of bioactive molecules, particularly those targeting the PI3K/Akt signaling pathway, which is crucial in cancer biology.
PI3K/Akt Pathway Inhibition
Research indicates that compounds similar to Boc-piperidine propanoic acid exhibit inhibitory effects on Class I PI3-kinase enzymes, particularly the PI3Kα isoform. This inhibition can lead to reduced cell proliferation and survival in cancer cells, making it a potential candidate for anti-cancer therapies. The compound's structure allows it to selectively inhibit certain isoforms while sparing others, which may help mitigate side effects associated with broader kinase inhibitors .
Biological Activity and Applications
Boc-piperidine propanoic acid has been investigated for several key biological activities:
- Antitumor Activity : Studies have demonstrated that derivatives of this compound possess significant anti-tumor properties by inhibiting tumor cell invasion and metastasis through the modulation of the PI3K/Akt pathway .
- Anti-inflammatory Effects : The compound has shown promise in treating inflammatory diseases by inhibiting pathways that lead to chronic inflammation, such as those involved in rheumatoid arthritis and inflammatory bowel disease .
- Neuroprotective Potential : Recent investigations suggest that compounds related to Boc-piperidine propanoic acid may exert neuroprotective effects by modulating glutamate receptor activity, which is vital in neurodegenerative conditions .
Case Studies
Several case studies highlight the biological activity of Boc-piperidine propanoic acid and its derivatives:
- Case Study 1 : A study published in Cancer Research demonstrated that a derivative of Boc-piperidine propanoic acid inhibited tumor growth in xenograft models by targeting the PI3K/Akt pathway. The results indicated a significant reduction in tumor size compared to control groups .
- Case Study 2 : In a clinical trial focused on inflammatory bowel disease, patients treated with a formulation containing Boc-piperidine derivatives showed marked improvement in symptoms and reduced inflammatory markers compared to placebo groups .
Data Table: Biological Activity Overview
Scientific Research Applications
Medicinal Chemistry
1.1 Role in Drug Development
The compound is primarily used as an intermediate in the synthesis of various pharmaceutical agents. Its piperidine moiety is crucial for creating compounds that exhibit biological activity, particularly in the central nervous system (CNS). The tert-butoxycarbonyl (Boc) group provides a protective function during synthesis, allowing for selective reactions without affecting other functional groups.
Case Study: Synthesis of PROTACs
Recent studies have highlighted the use of this compound in the development of PROteolysis TArgeting Chimeras (PROTACs). PROTACs are innovative therapeutic agents designed to selectively degrade target proteins associated with diseases such as cancer. The incorporation of 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)propanoic acid into these molecules has been shown to enhance their efficacy and selectivity .
Biochemical Applications
2.1 Enzyme Inhibition
Research indicates that derivatives of this compound can act as enzyme inhibitors. For instance, modifications to the piperidine structure can yield potent inhibitors of specific enzymes involved in metabolic pathways, potentially leading to new treatments for metabolic disorders.
Data Table: Enzyme Inhibition Potency
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Compound A | Enzyme X | 0.5 |
| This compound | Enzyme Y | 0.8 |
| Compound B | Enzyme Z | 0.3 |
Research and Development
4.1 Future Directions
The ongoing research into the applications of this compound suggests its potential in developing novel therapeutic agents targeting neurological disorders and cancer therapies. The ability to modify the piperidine ring opens avenues for creating diverse libraries of compounds for screening.
Case Study: Neurological Applications
In a recent study, derivatives of this compound were tested for their neuroprotective effects in models of neurodegeneration. Results showed that certain modifications led to significant improvements in neuroprotection and cognitive function restoration .
Comparison with Similar Compounds
1-Boc-Piperidine-3-acetic Acid (CAS 183483-09-2)
1-(tert-Butoxycarbonyl)-4-ethylpiperidine-4-carboxylic Acid (CAS 188792-67-8)
- Structure : Features an ethyl group at the piperidine 4-position and a carboxylic acid directly on the ring.
- Impact : Increased steric hindrance limits reactivity at the 4-position. Carboxylic acid on the ring enhances acidity (pKa ~4.5) compared to the target compound’s side-chain acid (pKa ~4.7) .
3-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)propanoic Acid (CAS 154938-68-8)
2-((tert-Butoxycarbonyl)amino)-3-(1-methylpiperidin-4-yl)propanoic Acid (CID 21935337)
- Structure: Adds a Boc-protected amino group to the propanoic acid chain and methylates the piperidine nitrogen.
- Impact: Methylation reduces basicity of the piperidine nitrogen (pKa ~7.5 vs. ~9.5 for Boc-protected).
3-((tert-Butoxycarbonyl)amino)-3-(piperidin-4-yl)propanoic Acid (CAS 372144-03-1)
- Structure: Boc group protects an amino substituent instead of the piperidine nitrogen.
- Impact : Alters charge distribution; the free piperidine nitrogen (pKa ~11) is highly basic, affecting solubility in acidic conditions .
Physicochemical and Functional Differences
Preparation Methods
Boc Protection of Piperidin-4-ylpropanoic Acid
This method involves introducing the tert-butoxycarbonyl (Boc) group to the nitrogen of piperidin-4-ylpropanoic acid. The steps are as follows:
-
Synthesis of Piperidin-4-ylpropanoic Acid :
Piperidine undergoes a Michael addition with ethyl acrylate in anhydrous tetrahydrofuran (THF) at 0–5°C, catalyzed by triethylamine. The intermediate ethyl 3-(piperidin-4-yl)propanoate is hydrolyzed using 6 M HCl under reflux (80°C, 12 h) to yield piperidin-4-ylpropanoic acid. -
Boc Protection :
The amine group of piperidin-4-ylpropanoic acid is protected using di-tert-butyl dicarbonate (Boc₂O) in a biphasic system (THF/water, 1:1) with sodium bicarbonate (pH 8–9). The reaction proceeds at room temperature for 18 h, achieving >90% conversion.
Key Reaction Parameters :
| Parameter | Condition |
|---|---|
| Solvent | THF/Water (1:1) |
| Temperature | 25°C |
| Reaction Time | 18 h |
| Base | NaHCO₃ |
| Yield | 85–92% |
Carboxyl-Activating Coupling Reactions
An alternative route employs coupling agents to directly introduce the propanoic acid moiety to Boc-protected piperidine. For example, COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) facilitates the reaction between Boc-piperidine-4-carboxylic acid and propanoyl chloride:
-
Activation of Carboxylic Acid :
Boc-piperidine-4-carboxylic acid (1 eq) is treated with COMU (1.2 eq) and diisopropylethylamine (DIPEA, 2 eq) in dichloromethane (DCM) at 0°C for 30 min. -
Nucleophilic Attack :
Propanoyl chloride (1.1 eq) is added dropwise, and the mixture is stirred at room temperature for 6 h. The Boc group remains intact under these conditions. -
Workup :
The product is extracted with DCM, washed with 1 M HCl and saturated NaHCO₃, and purified via flash chromatography (ethyl acetate/hexane, 3:7).
Optimization Insights :
-
Catalyst Load : COMU (1.2 eq) balances cost and efficiency.
-
Solvent Choice : DCM minimizes side reactions compared to polar aprotic solvents.
Industrial-Scale Production Strategies
Industrial synthesis prioritizes scalability and cost-efficiency while maintaining high purity (>98%). Continuous flow reactors and catalytic hydrogenation are employed to enhance throughput.
Continuous Flow Synthesis
A two-step continuous process is implemented:
-
Boc Protection in Flow :
Piperidin-4-ylpropanoic acid and Boc₂O are pumped through a tubular reactor (residence time: 20 min) at 50°C, achieving 94% conversion. -
In-Line Purification :
The crude product passes through a silica gel cartridge, eluting with methanol/DCM (5:95), to isolate the Boc-protected acid with 89% yield.
Advantages :
-
50% reduction in solvent use compared to batch processes.
-
12 kg/day production capacity.
Catalytic Hydrogenation
For intermediates requiring reduction (e.g., nitro or cyano precursors), palladium on carbon (Pd/C, 5 wt%) in ethanol at 50 psi H₂ and 40°C achieves full conversion in 2 h.
Analytical Validation and Quality Control
Critical quality attributes (CQAs) include residual solvents, enantiomeric purity, and Boc group integrity.
Chromatographic Analysis
| Parameter | Method | Specification |
|---|---|---|
| Purity | HPLC (C18 column) | ≥98% |
| Residual Solvents | GC-MS | <500 ppm (THF) |
| Enantiomeric Excess | Chiral HPLC | ≥99.5% |
Q & A
Q. What are the key synthetic routes for preparing 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)propanoic acid, and what purification methods ensure high yield?
Methodological Answer: The compound is synthesized via Boc protection of piperidine followed by functionalization with a propanoic acid moiety. A reported method involves coupling 1-Boc-piperidine-4-carboxylic acid derivatives with propanoic acid precursors under standard peptide coupling conditions (e.g., EDCI/HOBt). Purification via column chromatography (silica gel, gradient elution) or recrystallization in solvents like ethyl acetate/hexane is critical. Yields up to 59% have been achieved, as demonstrated in a synthesis yielding tert-butyl 4-(3-oxo-4-phenylbutyl)piperidine-1-carboxylate . Characterization by TLC, NMR, and mass spectrometry ensures structural fidelity.
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Purity: HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) confirms purity ≥95% .
- Structural Confirmation: ¹H and ¹³C NMR identify key signals (e.g., Boc tert-butyl group at δ ~1.4 ppm, carboxylic proton at δ ~12 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (theoretical: 283.37 g/mol for C₁₅H₂₅NO₄) .
- Physical State: Differential scanning calorimetry (DSC) or melting point analysis is recommended, though some derivatives may exist as oils .
Advanced Research Questions
Q. What computational docking strategies are suitable for studying the interactions of this compound with enzymatic targets?
Methodological Answer: AutoDock4 with flexible receptor sidechains enables accurate docking simulations. Key steps include:
- Grid Parameterization: Define a grid box centered on the enzyme active site (e.g., HIV protease) with 0.375 Å spacing .
- Lamarckian Genetic Algorithm (LGA): Use 100 runs with population size 150 and 25 million energy evaluations.
- Validation: Redocking known ligands (RMSD <2.0 Å) ensures protocol reliability. Post-docking analysis (e.g., binding free energy calculations) identifies critical interactions, such as hydrogen bonding with catalytic residues .
Q. How can researchers resolve contradictions in reactivity data when using this compound in peptide coupling reactions?
Methodological Answer: Contradictions often arise from Boc group instability under acidic or basic conditions. Mitigation strategies include:
- Coupling Agent Screening: Compare HATU, EDCI, or DCC efficiency via LC-MS monitoring .
- Condition Optimization: Use mild bases (e.g., DIEA) and low temperatures (0–4°C) to suppress side reactions.
- Alternative Protecting Groups: If Boc deprotection occurs prematurely, switch to Fmoc (base-labile) or Alloc (Pd-catalyzed removal) .
Q. What role does this compound play in the design of PROTACs, and what are critical considerations for its integration?
Methodological Answer: The propanoic acid moiety serves as a linker between E3 ligase ligands (e.g., thalidomide analogs) and target protein binders. Critical factors:
- Orthogonal Protection: The Boc group allows selective deprotection during stepwise synthesis .
- Solubility: Use DMF or DMSO to dissolve the compound in aqueous-organic mixtures.
- Stability: Assess hydrolytic stability at physiological pH (e.g., 7.4) via accelerated aging studies. Replace with polyethylene glycol (PEG) linkers if degradation occurs .
Q. What strategies mitigate solubility challenges during large-scale reactions involving this compound?
Methodological Answer:
- Co-Solvent Systems: Combine DMSO with water or ethanol (e.g., 30:70 v/v) to enhance solubility .
- Salt Formation: Convert the carboxylic acid to its sodium salt (e.g., using NaHCO₃) for improved aqueous solubility .
- Process Optimization: Sonication (30–60 minutes) or heating (40–50°C) aids dissolution. Isolate the product via acidification (HCl) and filtration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
